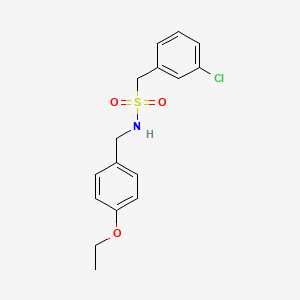![molecular formula C17H23NO4 B4677296 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4677296.png)
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
Descripción general
Descripción
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as DPA-714, is a selective and high-affinity ligand for the translocator protein (18 kDa) (TSPO). TSPO is a protein that is present in the outer mitochondrial membrane and is involved in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has been extensively studied for its potential applications in the field of neuroscience and cancer research.
Mecanismo De Acción
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane binds to TSPO with high affinity and selectivity. TSPO is involved in the transport of cholesterol into the mitochondria and is also implicated in the regulation of mitochondrial function, apoptosis, and inflammation. The binding of 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane to TSPO modulates these processes and can lead to changes in cellular metabolism, signaling, and gene expression.
Biochemical and Physiological Effects:
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to modulate various biochemical and physiological processes, including inflammation, oxidative stress, mitochondrial function, and apoptosis. 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has several advantages as a research tool compound. It is a highly selective and potent ligand for TSPO, allowing for the specific targeting and modulation of TSPO function. 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is also stable and easy to synthesize, making it readily available for use in research. However, 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has some limitations, including its relatively low water solubility and potential off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane and TSPO. One direction is the development of new TSPO ligands with improved pharmacokinetic properties and selectivity. Another direction is the use of 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane PET imaging to study TSPO expression in various diseases, including psychiatric disorders and autoimmune diseases. Additionally, the role of TSPO in cancer metabolism and therapy resistance is an area of active research. Finally, the development of TSPO-targeted therapies for neurodegenerative diseases and cancer is a promising avenue for future research.
Aplicaciones Científicas De Investigación
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been widely used as a radioligand for positron emission tomography (PET) imaging of TSPO in vivo. PET imaging with 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane allows for the non-invasive visualization and quantification of TSPO expression in various tissues, including the brain, heart, and tumors. 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane PET imaging has been used to study the role of TSPO in neuroinflammation, neurodegeneration, and cancer. Additionally, 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been used as a tool compound to study the function of TSPO in vitro and in vivo.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-13-3-4-15(14(2)11-13)20-12-16(19)18-7-5-17(6-8-18)21-9-10-22-17/h3-4,11H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQLMPPTWHNSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC3(CC2)OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-methylbenzyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4677224.png)
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B4677228.png)

![ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate](/img/structure/B4677233.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4677236.png)
amine hydrochloride](/img/structure/B4677249.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4677264.png)
![N-(2,5-dichlorophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4677269.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4677277.png)
![1-{2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4677279.png)
![3-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4677285.png)
![4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4677303.png)
![N-cyclopropyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4677313.png)
![N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide](/img/structure/B4677319.png)